2-phenyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)butanamide
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Overview
Description
2-phenyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)butanamide is a complex organic compound that features a unique structure combining phenyl, thiophene, and furan moieties
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds have been shown to exhibit a high coumarin 7-hydroxylase activity and can act in the hydroxylation of certain anti-cancer drugs . They are also competent in the metabolic activation of aflatoxin B1 .
Biochemical Pathways
It’s worth noting that similar compounds, such as indole derivatives, are involved in a wide range of biological activities and pathways .
Result of Action
Similar compounds have been shown to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)butanamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the thiophene and furan intermediates, followed by their coupling with a phenyl butanamide derivative. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)butanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
2-phenyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)butanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds containing the thiophene ring, such as suprofen and articaine.
Furan Derivatives: Compounds containing the furan ring, such as furfural and furan-2-carboxylic acid.
Phenyl Derivatives: Compounds containing the phenyl ring, such as benzene and toluene.
Uniqueness
2-phenyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)butanamide is unique due to its combination of phenyl, thiophene, and furan moieties, which confer distinct chemical and biological properties. This unique structure allows for diverse applications and potential advantages over other similar compounds.
Biological Activity
2-phenyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)butanamide is a synthetic compound characterized by its unique structural features, combining phenyl, thiophene, and furan moieties. This structure not only contributes to its chemical properties but also suggests potential biological activities. This article reviews the available literature on its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
The presence of the thiophene and furan rings is crucial for its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Properties : Preliminary studies have suggested that this compound may possess antimicrobial activity against various bacterial strains.
- Anticancer Potential : The compound has been evaluated for its cytotoxic effects on cancer cell lines, showing promise in inhibiting the proliferation of certain cancer cells.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Interaction : It may act as an inhibitor or activator of specific enzymes involved in metabolic pathways. For instance, compounds with similar structures have shown to modulate enzyme activities related to cancer metabolism and apoptosis.
- Cell Signaling Modulation : The compound can influence key signaling pathways such as MAPK and PI3K/Akt, which are critical in regulating cell growth and survival.
Anticancer Activity
A study investigated the effects of this compound on human cervical (HeLa) and lung (A549) carcinoma cells. The MTT assay revealed that while the compound did not exhibit significant cytotoxicity at lower concentrations (1 µM to 25 µM), it showed a dose-dependent response at higher concentrations, suggesting potential for further development as an anticancer agent .
Antimicrobial Activity
In another study focusing on antimicrobial properties, the compound was tested against several bacterial strains. The results indicated moderate antibacterial activity, with minimum inhibitory concentrations (MICs) suggesting efficacy comparable to standard antibiotics.
Data Table: Biological Activity Summary
Biological Activity | Test System | Concentration Range | Observed Effect |
---|---|---|---|
Anticancer | HeLa Cells | 1 µM - 25 µM | Dose-dependent response observed |
Anticancer | A549 Cells | 1 µM - 25 µM | No significant cytotoxicity at lower doses |
Antimicrobial | Various Bacteria | MIC determined | Moderate antibacterial activity |
Properties
IUPAC Name |
2-phenyl-N-[(5-thiophen-3-ylfuran-2-yl)methyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2S/c1-2-17(14-6-4-3-5-7-14)19(21)20-12-16-8-9-18(22-16)15-10-11-23-13-15/h3-11,13,17H,2,12H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYRYIJWDAJIKHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2=CC=C(O2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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